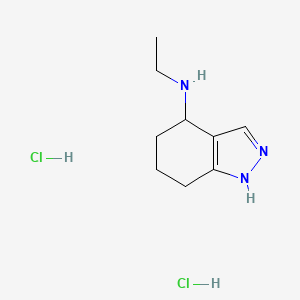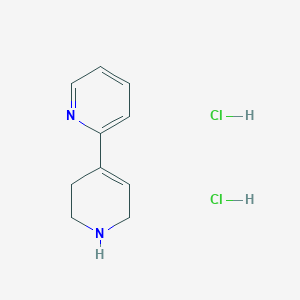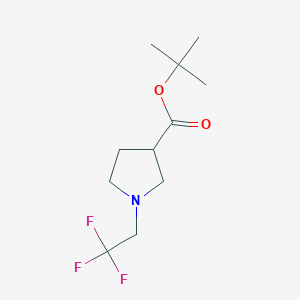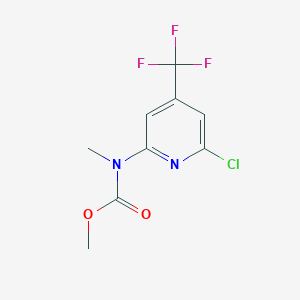
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
描述
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry
作用机制
Target of Action
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a derivative of the indazole family . Indazole derivatives have been found to target various proteins and enzymes, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
The compound interacts with its targets, leading to their inhibition, regulation, or modulation . This interaction results in changes in the activity of the targeted proteins and enzymes, affecting the progression of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of the targeted proteins and enzymes . The inhibition, regulation, or modulation of these targets can lead to changes in the downstream effects of these pathways, potentially altering disease progression .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets . By inhibiting, regulating, or modulating the activity of these targets, the compound can alter cellular processes and potentially affect disease progression .
生化分析
Biochemical Properties
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may interact with tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), both of which are involved in inflammatory processes . These interactions suggest that the compound could have potential anti-inflammatory and anticancer properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in inflammatory and cancer-related pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound can inhibit enzymes such as COX-2 by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in inflammation and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and anticancer properties without causing significant toxicity . At high doses, it may cause toxic or adverse effects, such as liver and kidney damage . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, indazole derivatives may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, indazole derivatives may be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . This localization can enhance the compound’s therapeutic effects while reducing its off-target toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indazole derivatives may localize to the nucleus, where they can modulate gene expression by interacting with transcription factors . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-2H-indazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
- 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole
Uniqueness
N-Ethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is unique due to its specific ethylamine substitution, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-2-10-8-4-3-5-9-7(8)6-11-12-9;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRMIPHWKHFCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC2=C1C=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)
![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)



![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)

![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)
![N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride](/img/structure/B1406699.png)
